(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide
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Overview
Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide is a complex organic compound featuring a furan ring, a piperidine ring, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 3-(furan-2-yl)acrylic acid: This can be synthesized via the Knoevenagel condensation of furfural with malonic acid, followed by decarboxylation.
Formation of (E)-3-(furan-2-yl)acryloyl chloride: This intermediate is prepared by reacting 3-(furan-2-yl)acrylic acid with thionyl chloride.
Synthesis of 1-(3-(furan-2-yl)acryloyl)piperidine: The acyl chloride is then reacted with piperidine to form the desired piperidine derivative.
Formation of this compound: Finally, the piperidine derivative is reacted with 2-phenoxypropanoic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reagents, and catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan ring and the acrylamide moiety are likely involved in binding to proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-phenoxypropanamide: Lacks the acrylamide moiety.
N-(piperidin-4-ylmethyl)-2-phenoxypropanamide: Lacks the furan ring.
N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylpropanamide: Has a phenyl group instead of a phenoxy group.
Uniqueness
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenoxypropanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the furan ring and the acrylamide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17(28-20-6-3-2-4-7-20)22(26)23-16-18-11-13-24(14-12-18)21(25)10-9-19-8-5-15-27-19/h2-10,15,17-18H,11-14,16H2,1H3,(H,23,26)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKRNZYBNZVOK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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